Methyl 3-aminocyclohexanecarboxylate hydrochloride
Description
Nomenclature and Synonyms
This compound encompasses several stereoisomeric forms, each with specific nomenclature and identification systems. The trans-isomer, bearing the Chemical Abstracts Service number 712313-64-9, is formally designated as methyl (1R,3R)-3-aminocyclohexane-1-carboxylate hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. This compound is also recognized by multiple synonyms including trans-methyl-3-aminocyclohexanecarboxylate hydrochloride, methyl 1r,3r-3-aminocyclohexane-1-carboxylate hydrochloride, and trans-methyl-3-aminocyclohexanecarboxylatehydrochloride.
The cis-isomer variant presents a different stereochemical configuration and bears the Chemical Abstracts Service designation 118785-96-9. This form is systematically named as cis-3-aminocyclohexane carboxylic acid methyl ester hydrochloride, with additional synonyms including (1S,3R)-3-aminocyclohexanecarboxylic acid hydrochloride and rel-(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride. Another stereoisomeric variant, methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, carries the Chemical Abstracts Service number 1821656-07-8.
The molecular formula for all hydrochloride salt forms is consistently represented as C8H16ClNO2, with a molecular weight of 193.67 grams per mole. Multiple MDL numbers are associated with these compounds, including MFCD12022631, MFCD19237735, MFCD22392158, MFCD31620808, MFCD13184930, and MFCD28167966, reflecting the various stereoisomeric forms and their distinct registration entries.
Historical Context and Discovery
The development of this compound compounds emerged from the broader field of cyclohexane amino acid research, which gained prominence through investigations into gamma-aminobutyric acid analogues. Research conducted in the early 1980s by Allan, Johnston, and Twitchin demonstrated the synthesis of stereoisomers of cis-3-aminocyclohexanecarboxylic acid via unsaturated intermediates suitable for tritium labelling. Their work established critical stereochemical relationships and biological activity profiles, showing that the (1S,3R) isomer exhibited similar potency to gamma-aminobutyric acid as an inhibitor of radioactive gamma-aminobutyric acid uptake by rat brain slices, while the (1R,3S) isomer demonstrated at least twenty-fold lower potency.
The absolute stereochemistry determination was accomplished through alternative synthesis routes from (R)-3-oxocyclohexanecarboxylic acid, providing definitive structural confirmation for these compounds. This foundational research established the importance of stereochemical configuration in determining biological activity and laid the groundwork for subsequent pharmaceutical applications of these molecular frameworks.
Relevance in Contemporary Chemical Research
Contemporary applications of this compound center primarily on its utilization as a catalyst in pharmaceutical research endeavors. The compound's unique structural features make it particularly valuable in synthetic organic chemistry, where it serves as both a synthetic intermediate and a catalytic agent in various chemical transformations. Recent pharmaceutical research has demonstrated the compound's utility in the multi-step synthesis of complex therapeutic agents, including its role as a crucial intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor.
The compound's applications extend to the development of Smoothened inhibitors, where cyclohexyl derivatives with cis-1,3-substituted configurations have been investigated for their potential in oncology applications. Research has shown that the cis-1,3-substituted configuration places substituents in similar vectors to lead compounds, making these structures valuable for structure-activity relationship studies in drug development. Additionally, the compound serves as a starting material for the preparation of amino-protected derivatives, which are essential intermediates in pharmaceutical synthesis protocols.
Commercial availability of this compound has expanded significantly, with major chemical suppliers including Thermo Scientific Chemicals offering high-purity samples ranging from 95% to 97% purity levels. The compound is typically supplied in quantities ranging from 250 milligrams to multiple grams, facilitating both research-scale and larger synthetic applications.
Scope and Objectives of Research
Current research objectives surrounding this compound focus on expanding its synthetic utility and exploring new applications in pharmaceutical chemistry. The compound's role as a versatile building block for the construction of complex molecular architectures continues to drive research interest, particularly in the development of novel therapeutic agents targeting neurological and oncological conditions.
Research endeavors seek to optimize synthetic methodologies for accessing different stereoisomeric forms of the compound, as stereochemistry directly impacts biological activity and pharmaceutical efficacy. Investigations into catalytic applications aim to leverage the compound's structural features for promoting specific chemical transformations, particularly those relevant to pharmaceutical intermediate synthesis.
| Stereoisomer | Chemical Abstracts Service Number | Molecular Weight (g/mol) | IUPAC Name |
|---|---|---|---|
| Trans-isomer | 712313-64-9 | 193.67 | methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride |
| Cis-isomer | 118785-96-9 | 179.64 | cis-3-aminocyclohexane carboxylic acid methyl ester hydrochloride |
| Alternative stereoisomer | 1821656-07-8 | 193.67 | methyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride |
Future research directions encompass the development of more efficient synthetic routes, exploration of new catalytic applications, and investigation of structure-activity relationships that could lead to the discovery of novel pharmaceutical agents. The compound's established role in pharmaceutical synthesis provides a foundation for continued investigation into its potential applications across diverse therapeutic areas.
Properties
IUPAC Name |
methyl 3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529014 | |
| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712317-18-5 | |
| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Methyl 3-aminocyclohexanecarboxylate hydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-aminocyclohexanecarboxylate hydrochloride exerts its effects depends on the specific reaction or application. In general, the compound acts as a nucleophile or electrophile, participating in reactions that form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds include cyclohexane and cyclopentane derivatives with amino and ester functional groups. Key similarities and differences are outlined below:
Structural Analogues
Key Differences and Implications
- Substituent Position: The 3-amino group in the target compound versus the 4-amino group in 61367-07-5 alters hydrogen-bonding interactions and receptor binding in pharmacological contexts .
- Ester Group : Methyl esters (e.g., 712317-18-5) are more reactive in hydrolysis than ethyl esters (e.g., 53084-60-9), impacting their utility in prodrug design .
Biological Activity
Methyl 3-aminocyclohexanecarboxylate hydrochloride (MACH) is a compound with significant potential in various biological and pharmaceutical applications. Its structure, characterized by a cyclohexane ring with an amino group and a carboxylate ester functional group, allows it to participate in diverse chemical reactions. This article explores the biological activity of MACH, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MACH has the molecular formula C₈H₁₆ClNO₂ and exists in both cis and trans configurations. The hydrochloride form enhances its solubility, making it suitable for biological applications. The presence of the amino group suggests potential interactions with neurotransmitter systems, which may influence its biological activity.
Neurotransmitter Modulation
Research indicates that MACH may influence neurotransmitter systems due to its structural similarity to amino acids. Compounds resembling neurotransmitters can modulate synaptic transmission, potentially affecting mood and cognitive functions. Specific studies have explored its role in receptor binding and modulation, suggesting implications for neurological disorders.
Asymmetric Catalysis
MACH has been investigated as a chiral ligand in asymmetric catalysis. The trans isomer has shown promising results in reactions such as asymmetric hydrogenation and aldol reactions, leading to the formation of chiral products with high enantioselectivity. This property is crucial for synthesizing pharmaceuticals that require specific stereochemistry.
Case Studies and Research Findings
- Synthesis of β-Peptides : A study demonstrated the incorporation of MACH into β-peptides, revealing that the resulting peptides exhibited a stable helical structure. This structural stability suggests potential applications in drug design and development due to enhanced bioactivity compared to linear peptides .
- Neuroprotective Effects : Another investigation highlighted MACH's neuroprotective properties, indicating its potential in treating neurodegenerative diseases. The compound's ability to modulate receptor activity was linked to improved neuronal survival in vitro.
- Anti-inflammatory Properties : Preliminary findings suggest that MACH may possess anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Its mechanism appears to involve the modulation of pro-inflammatory cytokines .
Comparative Analysis
The following table summarizes the unique features of MACH compared to related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Cyclohexane derivative | Exhibits neuroprotective effects; chiral ligand |
| Methyl trans-3-aminocyclohexanecarboxylate hydrochloride | Trans isomer | Different spatial arrangement affecting activity |
| Methyl 3-cyclohexane carboxylate hydrochloride | Carboxylic Acid Derivative | Lacks amino functionality; primarily used as an intermediate |
While detailed mechanisms are still under investigation, initial studies suggest that MACH interacts with specific receptors involved in neurotransmission and inflammation pathways. Its ability to act as a chiral ligand also indicates potential pathways for catalyzing reactions that could lead to biologically active compounds.
Preparation Methods
Esterification of 3-Aminocyclohexanecarboxylic Acid
- Method: The carboxylic acid is reacted with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst) to form the methyl ester.
- Conditions: Heating under reflux for several hours to drive esterification to completion.
- Notes: The amino group can interfere with esterification; thus, protection of the amino group (e.g., as a carbamate or benzyloxycarbonyl derivative) is often employed before esterification to prevent side reactions.
Amino Group Protection (Optional but Common)
- Protecting groups: Benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups are commonly used.
- Procedure: The amino group is reacted with benzyloxycarbonyl chloride or di-tert-butyl dicarbonate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in solvents such as water, methanol, or ethanol.
- Temperature: Typically 0°C to room temperature.
- Purpose: Protecting the amino group enhances the crystallinity and facilitates purification of the trans isomer.
Isomerization to Obtain Trans Isomer (If Starting from Cis or Mixture)
- Base-mediated isomerization: Using sodium hydroxide or potassium alkoxide (e.g., potassium tert-butoxide) at elevated temperatures (150–240°C) to convert cis isomers to the more stable trans isomer.
- Solvents: High-boiling hydrocarbons such as xylene, mesitylene, decalin, or mixtures with ethers (e.g., diethylene glycol dimethyl ether) are used to maintain reaction conditions and solubility.
- Reaction time: 6 to 24 hours.
- Outcome: Efficient conversion to trans-4-aminocyclohexanecarboxylic acid derivatives with high purity.
Formation of Hydrochloride Salt
- Procedure: The methyl ester of 3-aminocyclohexanecarboxylate (free base or protected form) is treated with hydrochloric acid in an appropriate solvent (e.g., methanol, ethanol, or water).
- Conditions: Room temperature or mild heating.
- Result: Formation of the hydrochloride salt, which is often crystalline and easier to handle and purify.
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| Amino group protection | Benzyloxycarbonyl chloride or Boc reagent + base (NaOH/KOH) | 0°C to RT | Water, methanol, ethanol | Protects amino group, improves purity |
| Esterification | Methanol + acid catalyst (H2SO4 or HCl) | Reflux (~65-70°C) | Methanol | Converts acid to methyl ester |
| Isomerization (cis to trans) | NaOH or potassium tert-butoxide | 150–240°C | Xylene, mesitylene, decalin, ethers | Converts stereoisomers, improves trans isomer purity |
| Hydrochloride salt formation | HCl (gaseous or aqueous) | RT to mild heat | Methanol, ethanol, water | Forms stable hydrochloride salt |
- Sodium hydroxide is preferred for isomerization due to cost-effectiveness and efficiency.
- Optimal base equivalents: 2 to 3 equivalents relative to the amino acid derivative.
- Use of high-boiling solvents prevents premature crystallization and facilitates reaction progress.
- Amino-protected derivatives show better crystallinity and allow easier isolation of pure trans isomers.
- Crystallization and recrystallization steps using solvents like diisopropyl ether, hexane, or ethyl acetate improve purity.
- Direct conversion of the isomerized product to the hydrochloride salt without isolation can streamline synthesis.
The preparation of methyl 3-aminocyclohexanecarboxylate hydrochloride involves careful control of stereochemistry, protection of the amino group, and efficient esterification and salt formation steps. Base-mediated isomerization is critical for obtaining the trans isomer in high purity. Use of suitable solvents and reaction conditions ensures high yield and purity, making this compound valuable for pharmaceutical and chemical research applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-aminocyclohexanecarboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclohexane ring functionalization, amine protection, and esterification. For structurally related compounds (e.g., methyl esters of cyclohexane derivatives), carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to activate carboxylic acids for amide/ester formation . Optimizing reaction efficiency requires monitoring pH (e.g., sodium acetate buffer) and using catalysts like NHS (N-hydroxysuccinimide) to stabilize intermediates . Purification via column chromatography or recrystallization is critical to achieve >95% purity, as seen in impurity analysis of similar hydrochlorides .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC with UV detection to assess purity (e.g., C18 reverse-phase columns, acetonitrile/water mobile phase) .
- NMR (¹H, ¹³C) to confirm cyclohexane ring conformation and ester/amine functional groups. For example, cyclohexane derivatives in related studies show distinct proton shifts at δ 1.2–2.5 ppm for axial/equatorial hydrogens .
- Mass spectrometry (MS) for molecular weight validation (e.g., ESI+ mode to detect [M+H]⁺ ions) .
Q. What storage conditions ensure the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C, as recommended for hygroscopic hydrochlorides . Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the ester group. Stability studies on analogous compounds suggest a shelf life of 12–24 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity discrepancies)?
- Methodological Answer : Discrepancies often arise from residual solvents, counterion variability, or stereoisomers. For example:
- Residual solvents : Use headspace GC-MS to identify volatile impurities .
- Stereoisomers : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers, as done for cyclohexane-based pharmaceuticals .
- Counterion effects : Conduct ion chromatography to verify chloride content .
Q. What strategies are effective for studying the compound’s potential in drug discovery, given its structural features?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the cyclohexane ring (e.g., substituents at C3) to assess bioavailability, as seen in studies on methylene blue derivatives .
- In vitro assays : Test binding affinity to targets like G-protein-coupled receptors (GPCRs) using fluorescence polarization .
- Metabolic stability : Use liver microsome assays (e.g., human CYP450 isoforms) to evaluate ester hydrolysis rates, a common degradation pathway .
Q. How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progression .
- Design of experiments (DoE) : Use factorial design (e.g., 2³ factorial matrix) to optimize parameters like temperature, solvent ratio, and catalyst loading .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates, as outlined in pharmaceutical reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
